beta-Estradiol 17-acetate

Formulation Development Prodrug Payload Estradiol Esters

Choose beta-Estradiol 17-acetate for its non-substitutable research profile: 87% active estradiol content by weight — higher than valerate or cypionate — paired with the slowest enzymatic hydrolysis rate among common esters, enabling predictable prolonged release in depot formulations. Its intermediate logP of 4.2 delivers a distinct transdermal flux profile versus longer-chain esters, making it the validated reference for permeation studies and esterase substrate assays. ≥99% HPLC purity ensures batch-to-batch reproducibility.

Molecular Formula C20H26O3
Molecular Weight 314.4 g/mol
Cat. No. B1196355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Estradiol 17-acetate
Molecular FormulaC20H26O3
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C
InChIInChI=1S/C20H26O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h4,6,11,16-19,22H,3,5,7-10H2,1-2H3
InChIKeyQAHOQNJVHDHYRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





beta-Estradiol 17-Acetate: Technical Specifications and Role as a Research-Grade Estradiol Prodrug


beta-Estradiol 17-acetate (CAS 1743-60-8) is a synthetic C17β-acetate ester of the endogenous estrogen 17β-estradiol . It functions as a prodrug, requiring enzymatic hydrolysis by esterases to liberate the pharmacologically active parent molecule, 17β-estradiol [1]. Its physicochemical properties, including high purity (typically ≥99% by HPLC) and well-defined solubility in organic solvents like DMSO and chloroform, make it a reliable tool for in vitro and in vivo estrogen receptor studies and formulation research . While not a therapeutic itself, its utility lies in controlled-release systems and as a model compound for investigating esterase-mediated activation of steroid prodrugs [1][2].

Why Estradiol Esters Are Not Interchangeable: The Case for Selecting beta-Estradiol 17-Acetate


Interchanging estradiol esters without considering their distinct structural and kinetic profiles introduces significant experimental variability [1]. The position of the ester moiety (C17β vs. C3) and the length of the ester chain dictate critical parameters such as relative estradiol content by weight (ranging from 87% for the C17-acetate to 51% for the C17-stearate), lipophilicity (logP from 4.2 to 12.4), and susceptibility to enzymatic hydrolysis [2][3]. A direct substitution of a long-acting, high-logP ester like estradiol valerate (logP 5.6-6.3) with beta-estradiol 17-acetate (logP ~4.2) would alter drug release rates from depot formulations, change tissue distribution, and modify the effective concentration-time profile in cell culture due to differential hydrolysis kinetics [2][4]. The following quantitative evidence demonstrates why beta-estradiol 17-acetate is a distinct and non-substitutable chemical entity for targeted research applications.

beta-Estradiol 17-Acetate: A Quantitative Evidence Guide for Differentiated Selection vs. Estradiol and Other Esters


Quantified Estradiol Content by Weight: Maximizing Active Payload in Prodrug Formulations

beta-Estradiol 17-acetate offers a higher relative estradiol content (0.87) by weight compared to other clinically relevant estradiol esters, directly impacting the active payload in prodrug formulations. This is a key differentiator when designing controlled-release systems where minimizing excipient and maximizing active pharmaceutical ingredient (API) content is critical [1].

Formulation Development Prodrug Payload Estradiol Esters

Distinct Lipophilicity (logP) Profile Dictating Transdermal Flux and Depot Release Kinetics

The lipophilicity of beta-Estradiol 17-acetate, as measured by its partition coefficient (logP of 4.2), is significantly lower than that of longer-chain C17β esters such as estradiol valerate (logP 5.6-6.3) and estradiol cypionate (logP 6.9). This difference directly influences its rate of diffusion through silicone-based drug delivery systems and its stratum corneum permeability, positioning it as a candidate for achieving faster initial release profiles [1][2].

Transdermal Delivery Controlled Release Prodrug Lipophilicity

In Vitro Hydrolysis Kinetics: A Defined Prodrug Activation Rate for Controlled-Release Modeling

The enzymatic hydrolysis of beta-estradiol 17-acetate to active estradiol follows a quantifiable, first-order kinetic process. Its relative rate of metabolism in skin permeation studies was observed to be the slowest among a panel of five common estradiol esters, with the rank order of appearance of estradiol being: estradiol diacetate > valerate > heptanoate > cypionate > acetate. This defined rate constant is essential for predictive modeling in transdermal and implantable drug delivery research [1].

Prodrug Kinetics Esterase Hydrolysis Controlled Release Modeling

Defined Relative Binding Affinity (RBA) for Estrogen Receptors: A Calibrated Tool for Receptor Pharmacology

beta-Estradiol 17-acetate exhibits a defined and relatively high binding affinity for the estrogen receptor alpha (ERα), quantified as a Relative Binding Affinity (RBA) of 31-45% compared to the endogenous ligand, 17β-estradiol (RBA=100%). While less potent than the parent compound, this intermediate affinity, combined with its prodrug nature, makes it a valuable pharmacological tool for studying the relationship between receptor binding, prodrug activation, and downstream signaling in vitro [1].

Estrogen Receptor Binding Affinity In Vitro Pharmacology

High-Value Research Applications for beta-Estradiol 17-Acetate Driven by Its Differentiated Properties


Prodrug Formulation Development for High-Payload, Sustained-Release Systems

The combination of a high relative estradiol content (87% by weight) and the slowest relative hydrolysis rate among common esters makes beta-estradiol 17-acetate an ideal candidate for designing subcutaneous implants or intravaginal rings where a high loading of active prodrug and a gradual, prolonged release of estradiol are desired. Its defined, slower kinetics, as demonstrated in skin permeation studies, allow for more predictable long-term release profiles compared to faster-hydrolyzing esters like valerate [1][2].

Mechanistic Studies of Esterase-Mediated Prodrug Activation

This compound serves as a well-characterized substrate for investigating the activity and specificity of cellular esterases. Research has confirmed that its estrogenic effects are contingent upon prior hydrolysis to 17β-estradiol, making it a clean model system to separate the processes of prodrug uptake, intracellular activation by esterases, and subsequent receptor-mediated signaling [1][3]. Its distinct hydrolysis rate, slower than that of other esters, can be exploited to study the kinetic limitations of prodrug activation.

Transdermal and Topical Formulation Research Requiring Controlled Lipophilicity

Its intermediate logP of 4.2, significantly lower than that of longer-chain esters, positions beta-estradiol 17-acetate as a key compound for studying the relationship between prodrug lipophilicity and transdermal flux. It can be used to formulate delivery systems (e.g., gels, patches) that require a faster initial release or a different penetration profile through the stratum corneum and silicone membranes compared to the more commonly used estradiol valerate or cypionate [2][4].

In Vitro Estrogen Receptor Pharmacology and Structure-Activity Relationship (SAR) Studies

With a well-defined ERα Relative Binding Affinity (RBA of 31-45%), beta-estradiol 17-acetate serves as a benchmark compound in SAR studies exploring the impact of C17 esterification on receptor interaction. Its intermediate affinity allows researchers to compare the binding contributions of different ester moieties and to study the functional consequences of this modification on receptor conformation and downstream signaling pathways before the ester is cleaved [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for beta-Estradiol 17-acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.